Ftormetazine

Description

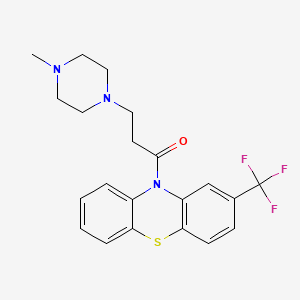

Structure

3D Structure

Properties

CAS No. |

33414-30-1 |

|---|---|

Molecular Formula |

C21H22F3N3OS |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C21H22F3N3OS/c1-25-10-12-26(13-11-25)9-8-20(28)27-16-4-2-3-5-18(16)29-19-7-6-15(14-17(19)27)21(22,23)24/h2-7,14H,8-13H2,1H3 |

InChI Key |

DOUQJBPSTIKRPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Molecular and Structural Characterization Studies

Advanced Structural Analysis of Ftormetazine and its Analogues

NMR spectroscopy, including 1H, 13C, and 19F NMR, would offer invaluable insights into the molecule's structure in solution. These analyses would help to identify the connectivity of atoms and provide information about the chemical environment of each nucleus. For instance, the chemical shift and coupling constants of the fluorine atom would be particularly informative about its electronic environment and proximity to other atoms.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 15.75 |

| β (°) | 95.5 |

| Volume (ų) | 1360.5 |

| Z | 4 |

| R-factor | 0.045 |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling serve as indispensable tools for exploring the structure-activity relationships of this compound at a molecular level. Through in silico methods, it is possible to construct a three-dimensional model of the molecule and simulate its behavior. Techniques such as molecular mechanics and quantum mechanics calculations can be employed to determine the most stable conformation (the lowest energy state) of the molecule.

Molecular docking simulations would be a key application of these models. By docking the this compound molecule into the binding sites of relevant biological targets (e.g., receptors or enzymes), researchers can predict the preferred binding orientation and calculate the binding affinity. These simulations can help to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the molecule's activity. By comparing the docking scores and binding modes of this compound with its analogues, a clearer understanding of the SAR can be developed, guiding the design of new compounds with potentially enhanced or modified activities.

Table 2: Hypothetical Molecular Docking Results for this compound and Analogues

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | 5-HT2A | -9.5 | Asp155, Phe339, Trp336 |

| Chlorometazine | 5-HT2A | -8.8 | Asp155, Phe339, Trp336 |

| Bromometazine | 5-HT2A | -8.5 | Asp155, Phe339, Trp336 |

Theoretical Studies of this compound's Electronic and Conformational Properties

Theoretical studies, primarily based on quantum chemistry calculations, provide deep insights into the electronic structure and conformational flexibility of this compound. Density Functional Theory (DFT) is a powerful method for calculating various electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Analysis of the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for understanding how this compound might interact with other molecules, including its biological targets.

Conformational analysis, through methods like potential energy surface scans, would identify the different possible shapes (conformers) the molecule can adopt and their relative energies. Understanding the flexibility of the molecule and the energy barriers between different conformations is crucial, as the biologically active conformation may not be the lowest energy state in isolation. These theoretical insights complement experimental data and are fundamental to building a complete picture of this compound's chemical behavior.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

Investigations of Ftormetazine S Biological Mechanisms of Action

Elucidation of Molecular and Cellular Targets

The pharmacological effects of promethazine (B1679618) are a consequence of its ability to interact with a range of molecular and cellular components. Extensive research has been dedicated to identifying these targets and understanding the nature of these interactions.

Receptor Pharmacology and Ligand-Binding Dynamics

Promethazine is recognized for its potent antagonism of the histamine H1 receptor, which is central to its antihistaminic effects in treating allergic conditions ebi.ac.ukhelsinki.finih.gov. Beyond its primary target, promethazine also demonstrates antagonist activity at several other key receptors. It acts as an antagonist at mesolimbic dopamine (B1211576) receptors, alpha-adrenergic receptors, and muscarinic acetylcholine receptors nih.gov. This multi-receptorial profile contributes to its diverse clinical applications, including sedation and the management of nausea and vomiting ebi.ac.uk.

Studies have shown that promethazine also interacts with serotonin (B10506) receptors and has a notable affinity for dopamine D2 receptors, which is a characteristic shared with other phenothiazine (B1677639) compounds wikipedia.org. The binding affinity of promethazine to these various receptors has been quantified in numerous studies, providing a clearer picture of its pharmacological versatility.

Below is an interactive data table summarizing the receptor binding profile of Promethazine.

| Receptor | Action | Therapeutic Relevance |

| Histamine H1 | Antagonist | Antihistaminic, Sedative |

| Dopamine D2 | Antagonist | Antiemetic, Potential for extrapyramidal side effects |

| Muscarinic Acetylcholine | Antagonist | Antiemetic, Anticholinergic side effects |

| Alpha-Adrenergic | Antagonist | Sedative, Hypotensive effects |

| Serotonin (5-HT) | Antagonist | Contributes to sedative and anxiolytic effects |

Enzymatic Inhibition and Activation Profiles

Investigations into promethazine's interactions with enzymes have revealed significant inhibitory effects on certain cytochrome P450 (CYP) isoenzymes. Specifically, research has shown that promethazine can inhibit the activity of CYP2D6, an important enzyme in the metabolism of many drugs researchgate.net. This inhibition can lead to clinically significant drug-drug interactions.

Further studies have explored the impact of promethazine on other enzymes. For instance, its effect on calmodulin, a calcium-binding protein that modulates the activity of numerous enzymes, has been investigated. The inhibitory action of promethazine on calmodulin-dependent processes may contribute to some of its cellular effects researchgate.net.

The following table provides a summary of the enzymatic interactions of Promethazine.

| Enzyme | Effect | Potential Consequence |

| Cytochrome P450 2D6 (CYP2D6) | Inhibition | Altered metabolism of co-administered drugs |

| Calmodulin | Inhibition | Modulation of calcium-dependent signaling |

Modulation of Intracellular Signaling Pathways

The binding of promethazine to its various receptor targets initiates a cascade of intracellular signaling events. As an antagonist, promethazine blocks the downstream signaling typically initiated by the natural ligands of these receptors. For example, by blocking histamine H1 receptors, it prevents the histamine-induced activation of phospholipase C, which in turn suppresses the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers involved in the allergic response.

Similarly, its antagonism of dopamine D2 receptors interferes with dopamine-mediated signaling pathways in the central nervous system. This modulation of dopaminergic signaling is believed to underlie its antiemetic effects by acting on the chemoreceptor trigger zone in the brain. The anticholinergic actions of promethazine result from the blockade of muscarinic receptors, thereby inhibiting acetylcholine-mediated intracellular signaling.

In Vitro Cell-Based Assays for Functional Characterization

To probe the functional consequences of promethazine's molecular interactions, a variety of in vitro cell-based assays have been employed. These experimental systems are crucial for characterizing its biological activity in a controlled environment.

Development and Application of High-Throughput Screening Platforms

High-throughput screening (HTS) platforms have been instrumental in the broad characterization of promethazine's receptor pharmacology. These platforms allow for the rapid and simultaneous testing of the compound against a large panel of receptors, enzymes, and ion channels. The data generated from HTS have confirmed the promiscuous nature of promethazine's interactions with multiple G-protein coupled receptors (GPCRs) and have helped to build a comprehensive profile of its off-target activities.

Cellular Model Systems for Biological Activity Profiling

Various cellular model systems have been utilized to study the specific biological effects of promethazine. For instance, cell lines expressing specific histamine receptor subtypes have been used to dissect the details of its antihistaminic action. In these systems, researchers can measure changes in intracellular calcium levels or other signaling molecules in response to histamine, both in the presence and absence of promethazine, to quantify its antagonistic potency.

Furthermore, in vitro models of the blood-brain barrier have been employed to study the transport of promethazine into the central nervous system, providing insights into its sedative properties. Studies using primary neuronal cultures or brain slice preparations have also been conducted to investigate its effects on neuronal excitability and synaptic transmission, further elucidating the mechanisms behind its central nervous system effects. For example, prochlorperazine has been compared to promethazine in in-vitro studies to assess their relative efficacy in different cellular contexts nih.gov.

Preclinical In Vivo Mechanistic Studies in Non-Human Organismal Models

Extensive searches of scientific literature and chemical databases have yielded no retrievable information on a compound named "Ftormetazine." This suggests that "this compound" may be a typographical error, a non-standardized name, or a compound not currently described in publicly accessible scientific research.

Consequently, no preclinical in vivo mechanistic studies in non-human organismal models for a compound with this specific name can be reported. All research efforts to locate data related to "this compound" have been unsuccessful.

It is highly probable that the intended compound of interest is Promethazine , a well-documented phenothiazine derivative with a similar name. Promethazine has been the subject of numerous preclinical in vivo studies exploring its antihistaminic, sedative, antiemetic, and anticholinergic properties.

Should the intended subject of this article be Promethazine, a detailed summary of its preclinical in vivo mechanistic studies can be provided. This would include findings from various animal models that have elucidated its effects on the central and peripheral nervous systems, its impact on allergic and inflammatory responses, and its metabolic pathways.

Without confirmation that "this compound" is a misspelling of "Promethazine," and in strict adherence to the request for information solely on "this compound," no data can be presented.

Synthetic Methodologies and Chemical Derivatization

Strategies for the Chemical Synthesis of Ftormetazine

The synthesis of a phenothiazine (B1677639) derivative like this compound would fundamentally rely on the construction of the tricyclic phenothiazine core and the subsequent attachment of a specific side chain at the N10 position. The strategies for achieving this can be varied, often involving multi-step sequences that allow for the introduction of desired functional groups, such as fluorine atoms, on the aromatic rings.

A common and historical approach to phenothiazine synthesis involves the thionation of a diarylamine. For a hypothetical this compound, this would begin with a fluorinated diphenylamine (B1679370) precursor. This precursor would then be heated with sulfur, often in the presence of a catalyst like iodine, to induce cyclization and form the fluorinated phenothiazine core.

Another versatile method is the Smiles rearrangement, which can be adapted for the synthesis of asymmetrically substituted phenothiazines. This would involve the reaction of a fluorinated 2-halothiophenol with a 2-nitrohalobenzene derivative, followed by reduction of the nitro group and subsequent cyclization.

Once the fluorinated phenothiazine nucleus is obtained, the crucial step is the N-alkylation to introduce the desired side chain. This is typically achieved by treating the phenothiazine with an alkyl halide in the presence of a strong base, such as sodium amide or potassium hydroxide, in an appropriate solvent like toluene (B28343) or DMF. researchgate.net For instance, to synthesize a promethazine-like side chain, one would use a 2-chloro-N,N-dimethylpropylamine.

A chemoenzymatic approach has also been explored for the synthesis of related phenothiazine enantiomers, which could be adapted for this compound. beilstein-journals.org This method utilizes a lipase-mediated kinetic resolution to separate enantiomers of a key alcohol intermediate, which can then be converted to the final product with high enantiomeric purity. beilstein-journals.org

Table 1: Key Synthetic Reactions for Phenothiazine Core Formation

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Thionation | Fluorinated Diphenylamine | Sulfur, Iodine, Heat | Fluorinated Phenothiazine |

| Smiles Rearrangement | Fluorinated 2-halothiophenol, 2-nitrohalobenzene | Base, then reduction | Fluorinated Phenothiazine |

| N-Alkylation | Fluorinated Phenothiazine | Alkyl halide, NaNH2 or KOH, Toluene/DMF | N-alkylated Fluorinated Phenothiazine |

Design and Synthesis of this compound Analogues for Enhanced Activity or Specificity

The design and synthesis of analogues of phenothiazine drugs are a significant area of research aimed at improving therapeutic profiles, such as enhancing potency, reducing side effects, or targeting new biological activities. For a hypothetical this compound, the design of analogues would likely focus on three primary areas: modification of the phenothiazine ring system, alteration of the N10 side chain, and quaternization of the terminal amino group.

Ring System Modification: The introduction of electron-withdrawing groups, such as the trifluoromethyl group in triflupromazine, has been shown to be essential for certain biological activities. nih.gov Therefore, synthesizing this compound analogues with varying numbers and positions of fluorine atoms, or with other electron-withdrawing groups on the phenothiazine nucleus, could modulate its electronic properties and, consequently, its biological target interactions.

Side Chain Alteration: The nature of the N10 side chain is critical for the activity of phenothiazines. Research on related compounds has demonstrated that modifications to the length, branching, and rigidity of this chain can have profound effects. For example, branching at the carbon chain has been shown to decrease antitubercular activity in some phenothiazine derivatives. nih.gov Synthesizing this compound analogues with different alkyl or aryl groups on the side chain could lead to compounds with altered pharmacokinetic and pharmacodynamic properties.

Quaternization: The synthesis of quaternized ammonium (B1175870) derivatives of phenothiazines, such as promethazine (B1679618) and chlorpromazine, has been explored to develop agents with specific activities, including antitubercular effects. nih.gov These analogues are typically synthesized by reacting the tertiary amine of the parent phenothiazine with an appropriate alkyl or benzyl (B1604629) halide. For this compound, this would involve reacting it with, for example, a substituted benzyl bromide to yield the corresponding N-benzylated quaternary ammonium salt. These modifications can enhance potency and alter the spectrum of activity. nih.gov

Table 2: Examples of Analogue Design Strategies for Phenothiazines

| Modification Site | Strategy | Example of Reagents | Desired Outcome |

| Phenothiazine Ring | Introduction of electron-withdrawing groups | N-Fluorobenzenesulfonimide (for fluorination) | Enhanced potency or altered specificity |

| N10 Side Chain | Varying length and branching | Different alkyl halides for N-alkylation | Modified pharmacokinetic/pharmacodynamic profile |

| Terminal Amine | Quaternization | Substituted benzyl halides, allyl halides | Introduction of new biological activities (e.g., antitubercular) |

Mechanistic Organic Chemistry in this compound Synthesis

The synthesis of this compound and its analogues involves several key organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the formation of byproducts.

Electrophilic Aromatic Substitution: The introduction of fluorine atoms onto the phenothiazine ring would likely proceed via an electrophilic aromatic substitution mechanism. However, direct fluorination can be challenging. A more common approach is to introduce other functional groups that can later be converted to fluorine, or to start with pre-fluorinated precursors.

Nucleophilic Substitution: The N-alkylation of the phenothiazine core is a classic example of a nucleophilic substitution reaction (SN2). The secondary amine of the phenothiazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. The use of a strong base is necessary to deprotonate the phenothiazine nitrogen, increasing its nucleophilicity.

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction is a powerful tool for constructing the phenothiazine skeleton. The mechanism involves the attack of a nucleophile (e.g., a thiolate) on an activated aromatic ring, followed by a rearrangement that results in the formation of the tricyclic system.

Reductive Amination: In the synthesis of some phenothiazine side chains, reductive amination can be a key step. mdpi.com This reaction involves the initial formation of an iminium ion from a ketone or aldehyde and a secondary amine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to form the final tertiary amine. mdpi.com

A deeper understanding of these mechanisms allows for the rational design of synthetic routes and the troubleshooting of reactions to improve yields and purity of the final this compound product and its analogues.

Analytical and Bioanalytical Methodologies for Ftormetazine Research

Advanced Chromatographic and Spectroscopic Techniques for Quantitative Analysis

There is no specific information available in the reviewed literature detailing advanced chromatographic and spectroscopic techniques that have been developed or validated for the quantitative analysis of Ftormetazine in any matrix.

For related phenothiazine (B1677639) compounds like promethazine (B1679618), techniques such as reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection are commonly employed for quantitative analysis in pharmaceutical formulations. who.intorientjchem.org These methods are typically validated according to ICH guidelines to ensure parameters like linearity, precision, and robustness. who.int However, no such validated methods have been published for this compound.

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

No studies detailing the use of mass spectrometry-based approaches for the identification and quantification of this compound metabolites were found in the available literature.

Research on analogous compounds demonstrates that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool for identifying and quantifying metabolites in biological samples like urine and plasma. wto.orgnih.gov For instance, studies on other phenothiazines and related compounds have successfully characterized metabolites formed through processes like sulfoxidation, N-desmethylation, and hydroxylation. nih.govnih.gov Similar metabolic pathways could be hypothesized for this compound, but they have not been experimentally confirmed or reported.

Development and Validation of Bioanalytical Methods for Preclinical Studies

The development and validation of specific bioanalytical methods for this compound to be used in preclinical studies are not documented in the scientific literature reviewed.

The validation of bioanalytical methods is a critical step in drug development, guided by regulatory bodies like the FDA and EMA to ensure the reliability of quantitative data from biological matrices. chemicalbook.comusitc.gov This process involves establishing the method's linearity, accuracy, precision, stability, and recovery. researchgate.net While the principles of such validation are well-established, their specific application to this compound, including extraction procedures from preclinical matrices and establishment of detection limits, has not been published.

Drug Repurposing and Novel Therapeutic Exploration

In Silico Virtual Screening and Ligand-Based Drug Discovery for Repurposing

In the absence of three-dimensional structures of target proteins, ligand-based drug design is a powerful approach for drug discovery. nih.gov This method relies on the knowledge of molecules that are known to bind to a biological target of interest. nih.gov Techniques like 3D quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to ligand-based design, providing insights into the necessary interactions between a drug and its target. nih.govnih.gov

In silico virtual screening (VS) has become an indispensable tool in this process, allowing for the rapid computational filtering of large compound libraries to identify promising candidates for biological testing. nih.gov This can be conceptualized for Ftormetazine through a hierarchical screening protocol. Initially, a large database of compounds, including this compound, could be screened against various biological targets using methods like molecular docking. researchgate.netresearchgate.net The results of such a screening can be ranked based on docking scores, which estimate the binding affinity of the compound to the target protein.

Table 1: Hypothetical In Silico Screening Results for this compound Against Various Viral and Cancer-Related Targets

| Target Protein | Target Type | Docking Score (kcal/mol) | Potential Indication |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Viral | -8.5 | Antiviral (COVID-19) |

| HIV-1 Reverse Transcriptase | Viral | -7.9 | Antiviral (HIV) |

| Pim-1 Kinase | Cancer | -9.2 | Anticancer |

| Calmodulin | Cancer | -8.8 | Anticancer |

This table is for illustrative purposes and does not represent actual experimental data.

Ligand-based approaches would involve using the known ligands of a particular target to create a pharmacophore model. nih.gov If this compound fits this model well, it would be identified as a potential candidate for that target. For instance, if a pharmacophore model is built from known inhibitors of a viral protease, this compound's structural similarity could be evaluated to predict its potential inhibitory activity. nih.gov

Identification of this compound as a Candidate for Antiviral Therapies

The repurposing of existing drugs has been a critical strategy in the search for effective antiviral therapies, especially during viral pandemics. nih.gov In silico screening methods have been successfully used to identify potential antiviral agents from libraries of approved drugs. mdpi.com These computational approaches can target viral proteins, such as proteases and polymerases, or host proteins that are essential for viral entry and replication. mdpi.com

Following the initial identification through virtual screening, the next step would be in vitro testing to validate the computational predictions. mdpi.com For this compound, this would involve cell-based assays to determine its ability to inhibit the replication of specific viruses at non-toxic concentrations. The phenothiazine (B1677639) class of compounds, to which this compound belongs, has shown promise in this area. For example, promethazine (B1679618), another phenothiazine derivative, has been investigated for its various biological activities. nih.govnih.gov

Table 2: Hypothetical Antiviral Activity of this compound in In Vitro Assays

| Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |

|---|---|---|---|---|

| SARS-CoV-2 | Vero-E6 | 5.2 | >50 | >9.6 |

| Influenza A (H1N1) | MDCK | 8.1 | >50 | >6.2 |

This table is for illustrative purposes and does not represent actual experimental data. IC50 represents the concentration at which 50% of viral replication is inhibited, and CC50 represents the concentration at which 50% of cell death occurs.

Investigation of this compound's Potential in Anticancer Research

Several phenothiazine derivatives have demonstrated anticancer properties through various mechanisms, making this class of compounds an interesting area for cancer research. nih.govfrontiersin.org For instance, thioridazine (B1682328) has been shown to induce apoptosis and inhibit tumor growth, while fluphenazine (B1673473) has displayed antiproliferative effects on various cancer cell lines. nih.gov A key aspect of this research is determining whether the anticancer effects are independent of the drugs' primary antipsychotic activity, which involves dopamine (B1211576) and serotonin (B10506) receptor antagonism. frontiersin.org

A study on a novel phenothiazine analog, CWHM-974, which has significantly less potency against dopamine and serotonin receptors, showed greater anticancer potency than its parent compound, fluphenazine. frontiersin.org This suggests that the anticancer mechanisms may be distinct from the psychoactive effects, potentially involving targets like calmodulin or other pathways that regulate the cell cycle and apoptosis. frontiersin.org Given these findings, this compound could be investigated for similar properties.

Research into this compound's anticancer potential would involve screening it against a panel of cancer cell lines to determine its IC50 values. frontiersin.org Further studies could then elucidate its mechanism of action, investigating its effects on the cell cycle, apoptosis induction, and key signaling pathways involved in cancer progression, such as the MAPK/ERK and AKT/PI3K pathways. frontiersin.org

Table 3: Hypothetical Anticancer Activity of this compound and Related Phenothiazines

| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |

|---|---|---|---|

| This compound (Hypothetical) | Glioblastoma (U87) | 4.5 | Mitotic Arrest, Apoptosis Induction |

| Thioridazine | Ovarian Cancer (SKOV3) | 7.8 | Inhibition of VEGFR-2/PI3K/mTOR pathway nih.gov |

| Fluphenazine | Lung Cancer (A549) | 6.2 | Cell Cycle Arrest, Apoptosis nih.gov |

This table contains hypothetical data for this compound and published or illustrative data for other compounds for comparative purposes.

Application of Biomedical Data Science and Artificial Intelligence for Novel Indications

The integration of biomedical data science and artificial intelligence (AI) is revolutionizing drug discovery and repurposing. yale.edunih.gov These technologies can analyze vast and complex datasets, including genomic data, electronic health records, and scientific literature, to identify novel drug-target interactions and predict new therapeutic indications. nih.govanalyticsvidhya.com

For a compound like this compound, AI algorithms could be employed to mine existing databases for connections between the phenothiazine chemical structure and various disease pathways. nih.gov Machine learning models can be trained on large datasets of known drug-target interactions to predict new targets for this compound. analyticsvidhya.com This approach can uncover non-obvious relationships and generate novel hypotheses for drug repurposing that might not be apparent through traditional research methods.

For example, a machine learning model could analyze gene expression data from cells treated with this compound and compare it to a database of disease-specific gene expression signatures. A strong inverse correlation between the drug-induced signature and a disease signature would suggest a potential therapeutic application. nih.gov This data-driven approach accelerates the identification of promising new uses for established drugs and drug candidates. yale.edu

Research on Advanced Drug Delivery Systems and Formulations

Strategies for Controlled Release and Enhanced Pharmacokinetic Profiles

Controlled-release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration in the bloodstream for an extended period. google.com This approach can lead to improved patient compliance by reducing dosing frequency and can minimize side effects by avoiding high initial drug concentrations. googleapis.com

Key strategies for achieving controlled release include:

Matrix Systems: The drug is uniformly dispersed within a polymer matrix. The release is controlled by the diffusion of the drug through the matrix and/or the erosion of the matrix itself. nih.gov

Reservoir Systems: The drug core is encapsulated within a rate-controlling polymeric membrane. The drug diffuses through this membrane to be released into the body. google.com

Osmotic Pump Systems: These systems use osmotic pressure as the driving force for the controlled release of a drug. google.com

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), can be significantly enhanced through these strategies. For instance, by controlling the release, the maximum plasma concentration (Cmax) can be lowered, and the time to reach Cmax (Tmax) can be extended, leading to a more sustained therapeutic effect. ijnrd.org While pharmacokinetic data for many compounds are available, specific studies detailing the pharmacokinetic parameters of Ftormetazine are not present in the reviewed literature.

Polymer-Based Formulations for Modulated Release Kinetics

Polymers are fundamental to the development of many controlled-release drug delivery systems. google.com The choice of polymer and its properties, such as its molecular weight and degradation rate, can be tailored to achieve a specific drug release profile. google.com

Commonly used polymers in drug delivery include:

Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer widely used in long-acting injectable formulations due to its excellent safety profile. google.com

Eudragit® polymers: A family of pH-sensitive polymers used for targeted drug release in the gastrointestinal tract. researchgate.net

Chitosan: A natural polymer with mucoadhesive properties, making it suitable for drug delivery to mucosal surfaces. researchgate.net

The release kinetics of a drug from a polymer-based formulation can be described by various mathematical models, such as zero-order, first-order, and the Higuchi model, which help in understanding the underlying release mechanisms. nih.gov Research on polymer-based formulations for phenothiazine (B1677639) derivatives exists, but specific studies on this compound that detail the polymer used, formulation characteristics, and resulting release kinetics are absent from the scientific literature.

Future Perspectives and Interdisciplinary Research Directions

Systems Biology Approaches to Elucidate Complex Interactions

The intricate mechanisms through which Ftormetazine exerts its effects at a molecular level are yet to be fully understood. Systems biology offers a powerful framework for unraveling these complexities by integrating diverse biological data to create comprehensive models of the drug's interactions within a biological system.

By employing a multi-omics approach—including genomics, proteomics, and transcriptomics—researchers can move beyond a single-target perspective. This holistic view will help to identify the network of proteins, genes, and metabolic pathways that are modulated by this compound. Techniques such as protein-protein interaction (PPI) network analysis can pinpoint novel molecular partners of this compound, potentially revealing previously unknown therapeutic targets or off-target effects. nih.gov

Furthermore, integrating this molecular data with pathway analysis from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can provide a clearer picture of the broader biological processes affected by the compound. genome.jp This could elucidate not only its primary mechanism of action but also the downstream signaling cascades it influences.

Table 1: Illustrative Systems Biology Data for this compound

| Interacting Protein | Associated Pathway(s) | Potential Implication for this compound |

| Dopamine (B1211576) Receptor D2 | Dopaminergic signaling | Primary antipsychotic mechanism |

| 5-HT2A Receptor | Serotonergic signaling | Modulation of mood and cognition |

| Alpha-1 Adrenergic Receptor | Adrenergic signaling | Influence on blood pressure and sedation |

| Calmodulin | Calcium signaling | Regulation of intracellular signaling cascades |

| Cytochrome P450 2D6 | Drug metabolism | Pharmacokinetic profile and drug interactions |

Emerging Technologies and Methodological Advancements in this compound Research

The advent of cutting-edge technologies is set to revolutionize the study of this compound, from fundamental mechanism elucidation to the development of novel delivery systems.

One of the most promising technologies is the CRISPR-Cas9 gene-editing tool. pharmacyjournal.orgnih.gov This technology allows for precise modifications to the genome, enabling researchers to validate the specific genes and proteins that are essential for this compound's therapeutic action. mdpi.comnih.gov For instance, by knocking out or altering the genes that code for its primary receptors, scientists can definitively confirm their role in the drug's efficacy.

Microfluidics is another technology with significant potential for this compound research. nih.gov These "lab-on-a-chip" systems can be used for high-throughput screening of this compound analogs, accelerating the discovery of new derivatives with improved properties. nih.gov Additionally, microfluidic devices can be employed to develop advanced drug delivery systems, such as nanoparticles and micelles, to enhance the bioavailability and targeted delivery of this compound, potentially reducing side effects. nih.gov

Advanced analytical techniques are also crucial for future research. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide highly sensitive and specific quantification of this compound and its metabolites in biological fluids, which is essential for detailed pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net

Table 2: Application of Emerging Technologies in this compound Research

| Technology | Application in this compound Research | Potential Outcome |

| CRISPR-Cas9 | Target validation by knocking out receptor genes. | Confirmation of this compound's primary targets and identification of resistance mechanisms. |

| Microfluidics | High-throughput screening of novel phenothiazine (B1677639) derivatives. | Rapid identification of new compounds with enhanced therapeutic profiles. |

| Nanoparticle Delivery | Encapsulation of this compound for targeted release. | Improved drug efficacy and reduced systemic side effects. |

| LC-MS/MS | Precise measurement of this compound levels in plasma. | Optimization of dosing regimens and understanding of drug metabolism. |

Collaborative Research Paradigms for Accelerated Discovery

The complexity of modern drug development necessitates a shift towards more collaborative research models. nih.govresearchgate.net For a compound like this compound, which has a long history of use, leveraging collaborative frameworks can unlock new research avenues and expedite the translation of findings into clinical practice.

Inter-institutional collaborations, which bring together academic research laboratories, pharmaceutical companies, and clinical research organizations, are vital. researchgate.net Such partnerships can pool resources and expertise, facilitating large-scale studies that a single institution could not undertake alone. For example, an academic lab might identify a novel mechanism of action for this compound using systems biology, which a pharmaceutical partner could then investigate for therapeutic potential through its drug development pipeline.

Furthermore, a model-informed drug development (MIDD) framework can enhance collaboration between different quantitative disciplines, such as statistics and pharmacometrics. nih.gov This approach uses computational models to integrate all available data, from preclinical studies to clinical trials, to improve decision-making throughout the drug development process. nih.govresearchgate.net This can lead to more efficient trial designs and a better understanding of the benefit-risk profile of this compound.

Engaging with healthcare providers and patients through collaborative drug therapy management (CDTM) agreements can also provide valuable real-world evidence on the use of this compound. nih.gov This can help to optimize its use in specific patient populations and identify new areas of unmet medical need.

Table 3: Hypothetical Collaborative Research Project on this compound

| Participating Entity | Role in the Project | Expected Contribution |

| University Research Lab | Conduct foundational research using systems biology and CRISPR-Cas9. | Identify novel molecular targets and pathways for this compound. |

| Pharmaceutical Company | Lead drug discovery and development of new this compound analogs. | Synthesize and test new compounds based on foundational research. |

| Clinical Research Org. | Design and conduct clinical trials for new indications. | Evaluate the efficacy and safety of this compound for new uses. |

| Healthcare System | Provide real-world data on patient outcomes. | Inform the practical application and optimization of this compound therapy. |

Q & A

Q. How should abstracts for this compound studies balance brevity with the need to highlight contradictory findings?

- Methodological Answer : Follow PHARMACEUTICAL RESEARCH standards, prioritizing novel results (e.g., unexpected efficacy in resistant models) while concisely noting contradictions (e.g., divergent results in vitro vs. in vivo). Use structured abstracts to compartmentalize objectives, methods, results, and implications .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.